molecular formula C9H16N4O3 B5573521 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol

2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol

Cat. No.: B5573521
M. Wt: 228.25 g/mol
InChI Key: DWYZFHGGTUKDQO-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol is an organic compound that belongs to the class of triazine derivatives. It is commonly used in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides, esters, and other carboxylic derivatives .

Mechanism of Action

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

Preparation Methods

The synthesis of 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent .

Chemical Reactions Analysis

2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The major products formed are amides, esters, and anhydrides .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol include:

The uniqueness of this compound lies in its high reactivity and efficiency in activating carboxylic acids for various organic transformations .

Properties

IUPAC Name

2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,5-14)13-6-10-7(15-3)12-8(11-6)16-4/h14H,5H2,1-4H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZFHGGTUKDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC(=NC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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